molecular formula C13H17NO2 B3392538 Methyl 1-phenylpiperidine-4-carboxylate CAS No. 1093641-45-2

Methyl 1-phenylpiperidine-4-carboxylate

Cat. No. B3392538
M. Wt: 219.28 g/mol
InChI Key: TXVUDADHCCUPHQ-UHFFFAOYSA-N
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Description

“Methyl 1-phenylpiperidine-4-carboxylate” is a chemical compound that is a derivative of piperidine . Piperidine derivatives are known to be used in the synthesis of various pharmaceuticals .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “Methyl 1-phenylpiperidine-4-carboxylate” is C13H17NO2 . The InChI code is 1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 1-phenylpiperidine-4-carboxylate” has a molecular weight of 219.28 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Chemical Relationships and Spasmolytic Applications

Methyl 1-phenylpiperidine-4-carboxylate, as part of the 4-phenylpiperidine derivatives, was initially explored for its potential as a spasmolytic due to its chemical relationships to atropine. This exploration led to the discovery of its antinociceptive properties, demonstrating its significance in pain relief applications (A. Casy & R. T. Parfitt, 1986).

Biological Importance in Pyrazole Derivatives

Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole-4-carboxylic acid, involved experimental and theoretical studies. This derivative holds biological importance and was characterized through various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, indicating its potential in various scientific applications (S. Viveka et al., 2016).

Neurotoxicity Studies

Studies on 1-Methyl-4-phenylpyridine (MPP+), a metabolite related to methyl 1-phenylpiperidine-4-carboxylate, have shown its neurotoxic effects on dopamine neurons in culture. This demonstrates its relevance in neurological research, particularly in understanding the mechanisms of neurodegeneration (C. Mytilineou, G. Cohen, & R. Heikkila, 1985).

Synthesis and Characterization in Medicinal Chemistry

Research into the synthesis and characterization of various derivatives, including those related to methyl 1-phenylpiperidine-4-carboxylate, has been crucial in medicinal chemistry. These studies contribute to the development of novel compounds with potential therapeutic applications (D. Horwell et al., 1994).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, the future directions of “Methyl 1-phenylpiperidine-4-carboxylate” could be in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

methyl 1-phenylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVUDADHCCUPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732389
Record name Methyl 1-phenylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-phenylpiperidine-4-carboxylate

CAS RN

1093641-45-2
Record name Methyl 1-phenylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Vantourout, RP Law, A Isidro-Llobet… - The Journal of …, 2016 - ACS Publications
The Chan–Evans–Lam reaction is a valuable C–N bond forming process. However, aryl boronic acid pinacol (BPin) ester reagents can be difficult coupling partners that often deliver …
Number of citations: 135 pubs.acs.org

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